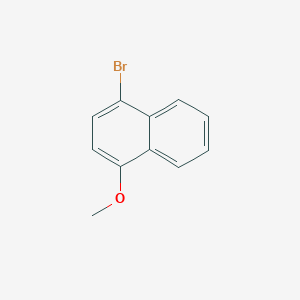

1-Bromo-4-methoxynaphthalene

Übersicht

Beschreibung

1-Bromo-4-methoxynaphthalene is a brominated methoxynaphthalene derivative, which is a class of organic compounds that have potential applications in pharmaceuticals and as intermediates in organic synthesis. The presence of both bromine and methoxy groups on the naphthalene ring system can influence the reactivity and physical properties of the molecule, making it a valuable compound in various chemical reactions and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of brominated methoxynaphthalenes can be achieved through various methods. For instance, 2-bromo-6-methoxynaphthalene, a related compound, can be synthesized from 6-bromo-2-naphthol using methylating agents such as dimethyl sulfate or methyl halides, with environmental and toxicological concerns driving the search for safer alternatives . Another approach involves the use of tetramethylammonium chloride as a methylating agent under microwave-assisted conditions . Additionally, a practical synthesis method using two-phase electrolysis of 2-methoxynaphthalene and sodium bromide has been reported, offering high yield and regioselectivity . These methods highlight the versatility and adaptability of synthetic routes to produce brominated methoxynaphthalenes.

Molecular Structure Analysis

The molecular structure of brominated methoxynaphthalenes can be studied using spectroscopic techniques such as FT-IR, FT-Raman, and UV-VIS, as well as theoretical methods like Density Functional Theory (DFT) . The vibrational wavenumbers, scaled using suitable factors, provide insights into the vibrational modes of the molecule . The Frontier Molecular Orbitals, calculated using TD-DFT, reveal the HOMO-LUMO energy gap, which is indicative of the molecule's stability . The molecular electrostatic potential, electron localization function, and Fukui calculations can predict reactive sites for electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

Brominated methoxynaphthalenes can participate in various chemical reactions due to the presence of reactive bromine and methoxy groups. For example, they can be used as intermediates in the synthesis of bioactive compounds such as pyranonaphthoquinones . The bromine atom can act as a good leaving group in nucleophilic substitution reactions, while the methoxy group can influence the electronic properties of the naphthalene ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxynaphthalenes are influenced by the substituents on the naphthalene ring. The bromine atom adds to the molecular weight and can increase the density and boiling point of the compound. The methoxy group can contribute to the solubility of the compound in organic solvents. The electronic properties, such as the HOMO-LUMO gap, provide insights into the chemical stability and reactivity of the molecule . The molecular docking studies suggest that these compounds can exhibit anti-cancer activities, with low binding energy indicating potential for drug development .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

1-Bromo-4-methoxynaphthalene is utilized in various synthesis processes. For instance, Xu and He (2010) described its role as an intermediate in the preparation of non-steroidal anti-inflammatory agents, highlighting its importance in pharmaceutical chemistry (Xu & He, 2010). Additionally, Limaye et al. (2012) explored its use in synthesizing biologically active pyranonaphthoquinones, which are crucial for constructing naturally occurring compounds (Limaye et al., 2012).

Analytical Chemistry

In analytical chemistry, derivatives of 1-Bromo-4-methoxynaphthalene have been employed as labeling reagents. Cavrini et al. (1993) and Gatti et al. (1992) used 2-Bromoacetyl-6-methoxynaphthalene, a closely related compound, for high-performance liquid chromatography (HPLC) analysis of bile acids and other carboxylic acids (Cavrini et al., 1993); (Gatti et al., 1992).

Biological Evaluation

Sherekar et al. (2021) investigated the use of derivatives of 1-Bromo-4-methoxynaphthalene for antimicrobial activities. Their research highlights the potential of these compounds in developing new antimicrobial agents (Sherekar et al., 2021).

Spectroscopic Analysis

Studies involving 1-Bromo-4-methoxynaphthalene also extend to spectroscopic analysis. Govindarajan et al. (2010) conducted FT-IR and FT-Raman spectral analysis on 1-methoxynaphthalene, which is structurally similar to 1-Bromo-4-methoxynaphthalene. Their work aids in understanding the vibrational properties of these compounds (Govindarajan et al., 2010).

Safety And Hazards

1-Bromo-4-methoxynaphthalene can cause skin and eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and washing with plenty of water if it comes in contact with the skin . If eye irritation persists, it’s recommended to get medical advice or attention .

Eigenschaften

IUPAC Name |

1-bromo-4-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURSAEHRFFSJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203128 | |

| Record name | Naphthalene, 1-bromo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-methoxynaphthalene | |

CAS RN |

5467-58-3 | |

| Record name | 1-Bromo-4-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-bromo-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-methoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-bromo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

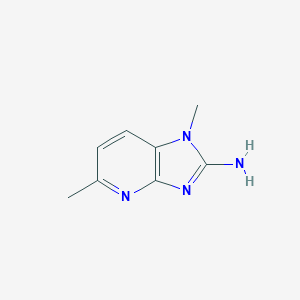

![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)

![(1R,15S,16R)-9,10,26-Trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene](/img/structure/B134707.png)

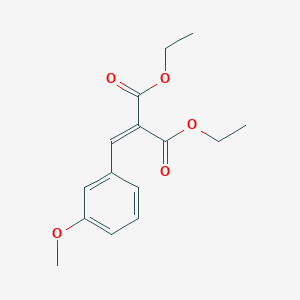

![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)

![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)